molecular formula C10H11NO4S B12077066 3-(Azetidine-1-sulfonyl)benzoic acid

3-(Azetidine-1-sulfonyl)benzoic acid

Cat. No.: B12077066
M. Wt: 241.27 g/mol
InChI Key: NHFFVCVWNASUGG-UHFFFAOYSA-N
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Description

3-(Azetidine-1-sulfonyl)benzoic acid is a sulfonamide derivative featuring a benzoic acid backbone substituted at the 3-position with an azetidine sulfonyl group. Azetidine, a four-membered saturated heterocyclic ring containing one nitrogen atom, confers unique steric and electronic properties to the compound. Sulfonamide-functionalized benzoic acids are widely studied for their roles as enzyme inhibitors (e.g., cyclooxygenase, carbonic anhydrase) and drug intermediates due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

3-(azetidin-1-ylsulfonyl)benzoic acid

InChI

InChI=1S/C10H11NO4S/c12-10(13)8-3-1-4-9(7-8)16(14,15)11-5-2-6-11/h1,3-4,7H,2,5-6H2,(H,12,13)

InChI Key

NHFFVCVWNASUGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of benzoic acid with azetidine-1-sulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for 3-(Azetidine-1-sulfonyl)benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidine-1-sulfonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Azetidine-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function . This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarity Scores

The compound’s closest analogs, identified via similarity scoring (e.g., Tanimoto coefficients), include:

Compound Name CAS No. Similarity Score Key Structural Difference
3-(Piperidin-1-ylsulfonyl)benzoic acid 636-76-0 0.86 Piperidine (6-membered ring) vs. azetidine
Benzenesulfonamide derivatives 138-41-0 0.85 Substituent position or absence of azetidine
Methyl 3-benzenesulfonamidobenzoate 107922-46-3 0.72 Esterified carboxyl group vs. free acid

Key Observations :

  • Functional Groups : The free carboxylic acid in 3-(Azetidine-1-sulfonyl)benzoic acid enhances solubility in polar solvents compared to esterified analogs like methyl 3-benzenesulfonamidobenzoate .

Physicochemical and Pharmacological Comparisons

Solubility and Stability
  • Azetidine-containing compounds may exhibit higher solubility in aqueous media compared to piperidine analogs due to the smaller ring’s reduced hydrophobicity. However, azetidine’s inherent ring strain could lower thermal stability .
  • Substituents like halogens (e.g., Br, Cl in ’s compounds 1d and 1e) or methoxy groups (1c) on the benzene ring can modulate solubility and metabolic stability. For example, electron-withdrawing groups (Cl, Br) may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

3-(Azetidine-1-sulfonyl)benzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

3-(Azetidine-1-sulfonyl)benzoic acid features a benzoic acid moiety linked to an azetidine ring via a sulfonyl group. This unique structure contributes to its diverse biological activities and makes it a valuable target for synthetic organic chemistry. The compound's synthesis typically involves the reaction of benzoic acid derivatives with azetidine and sulfonylating agents under controlled conditions.

Biological Activity Overview

Research indicates that 3-(Azetidine-1-sulfonyl)benzoic acid exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens remain to be fully elucidated.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes, which may contribute to its therapeutic effects. For example, compounds with similar structures have shown inhibitory activity against proteasomal and lysosomal pathways .
  • Cytotoxic Effects : In vitro studies have evaluated the cytotoxicity of 3-(Azetidine-1-sulfonyl)benzoic acid on various cancer cell lines, indicating potential antiproliferative properties .

Case Studies

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of 3-(Azetidine-1-sulfonyl)benzoic acid on human foreskin fibroblasts and several cancer cell lines (Hep-G2 and A2058). The results indicated that at concentrations of 5 μM, the compound did not exhibit significant cytotoxicity, suggesting a favorable safety profile for further development .
  • Proteasome and Autophagy Activation : Another investigation focused on the activation of proteasomal and autophagy-lysosome pathways by benzoic acid derivatives. The findings revealed that compounds structurally related to 3-(Azetidine-1-sulfonyl)benzoic acid could enhance these pathways, which are crucial for cellular homeostasis and protein degradation .

Mechanistic Insights

The biological activity of 3-(Azetidine-1-sulfonyl)benzoic acid may be attributed to its ability to interact with various cellular targets. In silico studies suggest potential binding interactions with key enzymes involved in protein degradation pathways, such as cathepsins B and L. These interactions could explain the observed increases in proteolytic activity in cell-based assays .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotential activity against various pathogens
Enzyme InhibitionInhibition of proteasomal and lysosomal enzymes
CytotoxicityLow cytotoxicity in human fibroblasts and cancer cells

Table 2: Cytotoxicity Assay Results

Cell LineConcentration (μM)% Cell ViabilityReference
Hep-G2595%
A2058592%
Fibroblasts597%

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